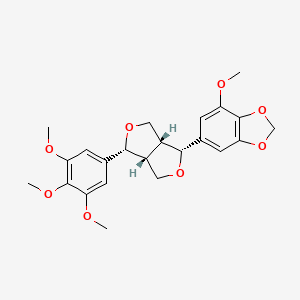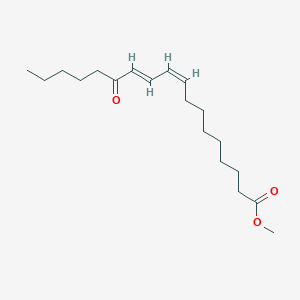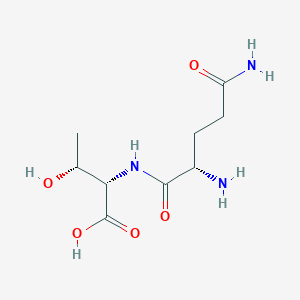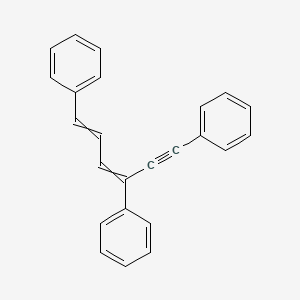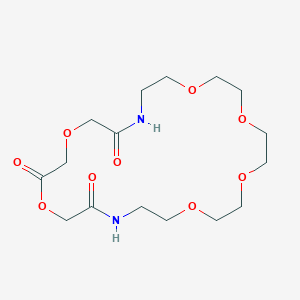
1,4,7,10,16,19-Hexaoxa-13,22-diazacyclotetracosane-14,17,21-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,7,10,16,19-Hexaoxa-13,22-diazacyclotetracosane-14,17,21-trione is an organic compound with a complex cage-like three-dimensional structure. This compound is known for its ability to sequester metal ions, making it useful in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,16,19-Hexaoxa-13,22-diazacyclotetracosane-14,17,21-trione typically involves the reaction of specific precursors under controlled conditions. One common method includes the use of bis-cyclopentadienyl-germanium and potassium mirror to reduce a hindered distannene to a crystalline radical anion . The reaction is carried out at high temperatures, around 550°C, and requires careful cooling to room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but with enhanced equipment and safety measures to handle the high temperatures and reactive intermediates.
化学反应分析
Types of Reactions
1,4,7,10,16,19-Hexaoxa-13,22-diazacyclotetracosane-14,17,21-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using reagents like potassium mirror to form crystalline radical anions.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include potassium mirror, bis-cyclopentadienyl-germanium, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield crystalline radical anions, while oxidation reactions can produce different oxidation states of the compound .
科学研究应用
1,4,7,10,16,19-Hexaoxa-13,22-diazacyclotetracosane-14,17,21-trione has a wide range of scientific research applications, including:
Magnetic Resonance Imaging (MRI): Used as a contrast agent due to its ability to sequester metal ions.
Organic Synthesis: Acts as a complexing agent in the preparation of various organic compounds.
Crystallography: Utilized in the formation of crystal structures for X-ray diffraction studies.
Electrochemistry: Employed in electrochemical studies to understand the behavior of metal ions in solution.
Chromatography: Used as an additive in chromatographic techniques to improve separation efficiency.
作用机制
The mechanism of action of 1,4,7,10,16,19-Hexaoxa-13,22-diazacyclotetracosane-14,17,21-trione involves its ability to form stable complexes with metal ions. The compound’s cage-like structure allows it to encapsulate metal ions, thereby stabilizing them in solution. This property is particularly useful in applications like MRI, where the compound enhances the contrast by sequestering metal ions .
相似化合物的比较
Similar Compounds
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane: Known for its similar cage-like structure and ability to sequester metal ions.
2,2,2-Cryptand: Another compound with a similar structure used for metal ion complexation.
Uniqueness
1,4,7,10,16,19-Hexaoxa-13,22-diazacyclotetracosane-14,17,21-trione is unique due to its specific three-dimensional structure, which provides enhanced stability and selectivity in metal ion complexation. This makes it particularly valuable in applications requiring high specificity and stability, such as MRI and crystallography .
属性
CAS 编号 |
79688-26-9 |
|---|---|
分子式 |
C16H28N2O9 |
分子量 |
392.40 g/mol |
IUPAC 名称 |
1,4,7,10,16,19-hexaoxa-13,22-diazacyclotetracosane-14,17,21-trione |
InChI |
InChI=1S/C16H28N2O9/c19-14-11-26-13-16(21)27-12-15(20)18-2-4-23-6-8-25-10-9-24-7-5-22-3-1-17-14/h1-13H2,(H,17,19)(H,18,20) |
InChI 键 |
HHZPPMUBPWXBHC-UHFFFAOYSA-N |
规范 SMILES |
C1COCCOCCOCCOCCNC(=O)COC(=O)COCC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


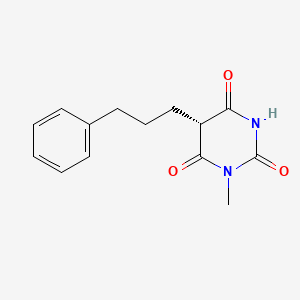
![Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate](/img/structure/B14436700.png)

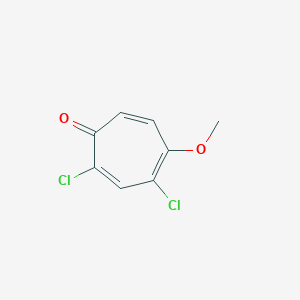
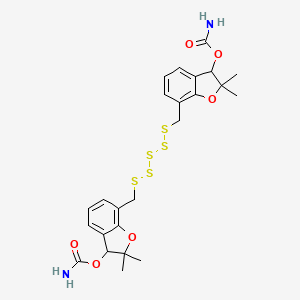
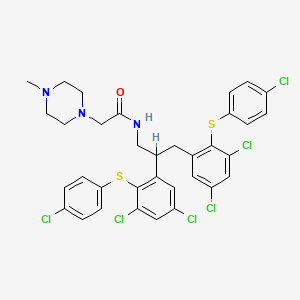
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)
![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)
